

2-Propoxyaniline hydrochloride molecular weight

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Compound of Interest

Compound Name: 2-Propoxyaniline hydrochloride

Cat. No.: B1644150

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An In-Depth Technical Guide to **2-Propoxyaniline Hydrochloride**: Properties, Analysis, and Handling

Abstract

This technical guide provides a comprehensive overview of **2-propoxyaniline hydrochloride**, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document delineates the compound's core chemical identity, with a primary focus on its molecular weight and physicochemical properties. It presents detailed, field-proven protocols for its synthesis, purification, and analytical characterization using modern chromatographic and spectroscopic techniques. Furthermore, this guide discusses the compound's relevance in the broader context of chemical synthesis and historical bioactivity, drawing lessons from structurally related molecules. A thorough section on safety, handling, and storage is included to ensure best practices in a laboratory setting. The methodologies described are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the identity and key physical data for 2-propoxyaniline and its hydrochloride salt.

Nomenclature and Identifiers

The hydrochloride salt form is commonly used to improve the stability and handling of the parent aniline compound. It is crucial to distinguish between the free base and the salt, as their properties, including molecular weight, differ significantly.

- Systematic Name: 2-propoxybenzenamine hydrochloride
- Common Synonyms: 2-propoxyaniline HCl, o-propoxyaniline hydrochloride[1]
- CAS Numbers: 4469-78-7 is widely cited for both the free base and its hydrochloride salt.[1][2][3] Another CAS number, 220594-10-5, is also used for the hydrochloride salt.[4][5] This ambiguity often arises from different supplier registrations; researchers should verify the specific product via its certificate of analysis.

Molecular Formula and Weight

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry. The addition of hydrochloric acid to form the salt must be accounted for.

Compound	Molecular Formula	Molar Mass (g/mol)	Source
2-Propoxyaniline (Free Base)	C ₉ H ₁₃ NO	151.21	
2-Propoxyaniline Hydrochloride	C ₉ H ₁₄ ClNO	187.67	[1][6]

Physicochemical Data Summary

The physical properties of a compound dictate its handling, storage, and application conditions.

Property	Value	Notes	Source
Appearance	Light yellow to brown solid/powder	Color may vary with purity.	[2][5]
Melting Point	142 °C to 179 °C	The range may reflect differences in purity or measurement conditions. A value of 177-179 °C is also reported.[1][5]	[1]
Boiling Point	249.3 °C at 760 mmHg	This value is for the free base, as the salt form would likely decompose at high temperatures.	[1]
Density	1.016 g/cm ³	For the free base.	[1]
Storage Temperature	2-8°C, protected from light	Recommended for maintaining long-term stability.[2] Room temperature storage is also noted.[5]	[2]

Synthesis and Purification Workflow

The synthesis of anilines is a foundational process in organic chemistry. The following workflow describes a robust and common method for preparing 2-propoxyaniline, followed by its conversion to the hydrochloride salt.

Rationale for Synthetic Route Selection

The catalytic hydrogenation of a nitroaromatic precursor is selected for its high efficiency, clean conversion, and operational simplicity. This method involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas and a palladium catalyst. The resulting free base is then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.

Detailed Experimental Protocol

This protocol is adapted from established methods for nitro group reduction.^[7]

Step 1: Catalytic Hydrogenation of 1-Nitro-2-propoxybenzene

- **Vessel Preparation:** To a Parr hydrogenation apparatus or a similar high-pressure reactor, add 1-nitro-2-propoxybenzene (1 equivalent).
- **Solvent Addition:** Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.
- **Catalyst Introduction:** Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol%) as a slurry in the same solvent. Expertise Note: Pd/C is an excellent catalyst for this transformation due to its high activity and the ease with which it can be removed by filtration.
- **Hydrogenation:** Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 30-50 psi).
- **Reaction:** Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- **Catalyst Removal:** Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Trustworthiness Note: Complete removal of the catalyst is critical to prevent it from interfering with subsequent steps or contaminating the final product.
- **Solvent Evaporation:** Remove the solvent from the filtrate under reduced pressure to yield crude 2-propoxyaniline as an oil or solid.

Step 2: Formation of the Hydrochloride Salt

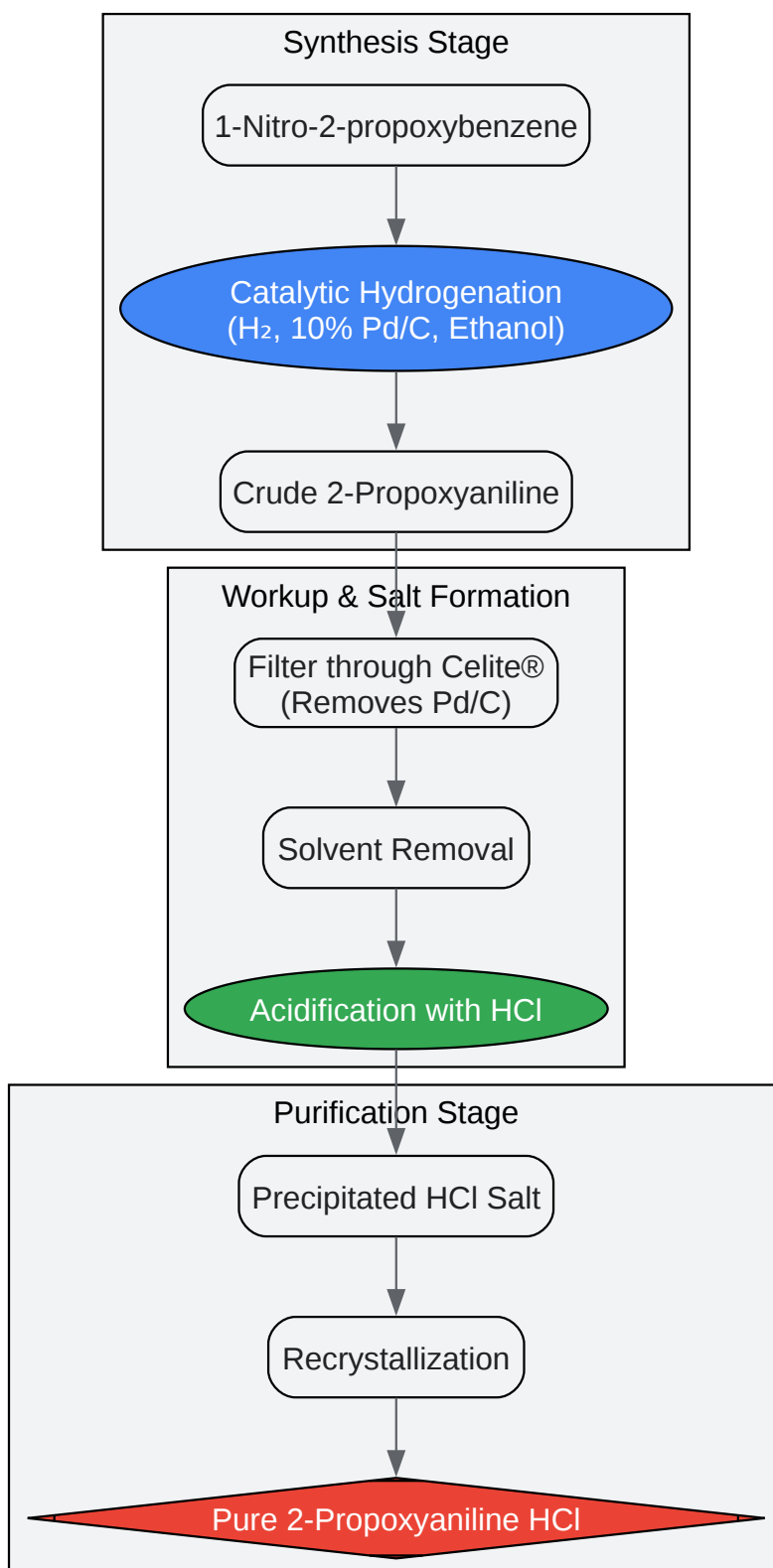
- **Dissolution:** Dissolve the crude 2-propoxyaniline free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

- Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.
- Precipitation: The **2-propoxyaniline hydrochloride** salt will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration.
- Washing & Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove impurities and dry under vacuum.

Purification and Verification

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The success of the synthesis and purification is validated by the analytical techniques described in the next section, which confirm the compound's identity, purity, and molecular weight.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-propoxyaniline hydrochloride**.

Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the identity and purity of the synthesized **2-propoxyaniline hydrochloride**.

Overview of Analytical Strategy

The strategy involves a chromatographic method (HPLC) to assess purity and two spectroscopic methods (NMR and MS) for structural confirmation. This combination provides orthogonal data, forming a self-validating system for quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the final compound by separating it from any unreacted starting material or byproducts.
- Methodology:
 - System: A reverse-phase HPLC system with a C18 column. Expertise Note: A C18 column is ideal for retaining moderately polar aromatic compounds like anilines.
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure the aniline is protonated and sharp peaks are obtained.
 - Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
 - Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
 - Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the relative area of the main peak.
 - Validation: A system suitability test (e.g., multiple injections of a standard) should be performed to ensure the system is operating correctly.

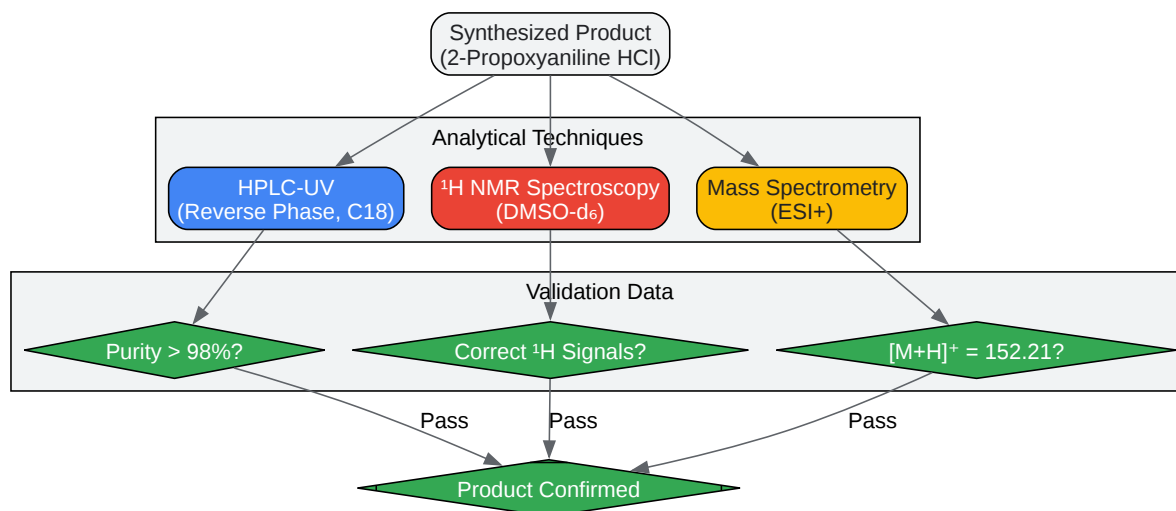
Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure by analyzing the environment of the hydrogen atoms (^1H NMR).
- Methodology:
 - Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO- d_6 or D_2O).
 - Data Acquisition: Acquire the ^1H NMR spectrum.
 - Expected Signals: The spectrum should show characteristic signals for the aromatic protons, the protons of the propoxy group ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_3$), and a broad signal for the amine protons ($-\text{NH}_3^+$), which will integrate to the correct ratios.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the compound.
- Methodology:
 - Technique: Electrospray ionization (ESI) in positive ion mode is typically used for anilines.
 - Analysis: The sample is introduced into the mass spectrometer.
 - Expected Result: The analysis should detect the molecular ion of the free base (2-propoxyaniline). The expected mass-to-charge ratio ($[\text{M}+\text{H}]^+$) would be approximately 152.21, corresponding to the protonated form of the $\text{C}_9\text{H}_{13}\text{NO}$ molecule.

Analytical Workflow Diagram



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Caption: A multi-technique workflow for analytical validation.

Relevance in Research and Drug Development

Role as a Chemical Building Block

2-Propoxyaniline hydrochloride serves as a valuable building block in organic synthesis. The aniline functional group is a versatile handle for a wide range of chemical transformations, including amide bond formation, diazotization, and various coupling reactions, enabling the construction of more complex molecular architectures for agrochemicals, materials science, and pharmaceuticals.

Historical Context and Bioactivity: The Case of 5-Nitro-2-propoxyaniline (P-4000)

The 2-propoxyaniline scaffold is part of a molecule of significant historical interest in drug and food additive development: 5-nitro-2-propoxyaniline, also known as P-4000.[8]

- **Intense Sweetness:** P-4000 was discovered to be approximately 4,000 times sweeter than sucrose, making it one of the most potent artificial sweeteners ever found.[8][9]
- **Toxicity and Ban:** Despite its powerful sweetening properties, it was banned for use in food in the United States due to concerns about its potential toxicity.[9]
- **Lessons for Drug Development:** The story of P-4000 serves as a critical case study for drug development professionals. It underscores that high biological activity (in this case, interaction with sweet taste receptors) must be rigorously evaluated alongside a comprehensive toxicological profile.[10] The presence of the nitro group, a structural alert for potential toxicity, combined with the aniline core, highlights the importance of early-stage safety assessment in the development of any new chemical entity.

Logical Relationship Diagram

Caption: Relationship between the core structure, its applications, and evaluation.

Safety, Handling, and Storage

Proper handling of **2-propoxyaniline hydrochloride** is essential to ensure laboratory safety. The information below is summarized from safety data sheets (SDS).

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

GHS Pictogram	Signal Word	Hazard Statements	Source
GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2][5]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][11]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
 - Skin Protection: Wear compatible chemical-resistant gloves.[11]
 - Body Protection: Use a lab coat.
- Hygiene: Wash hands thoroughly after handling.[2] Avoid breathing dust.[11]

Storage and Stability

- Conditions: Keep the container tightly closed in a dry and well-ventilated place.[4] Protect from light.[2]
- Incompatibilities: Avoid strong oxidizing agents.

First Aid and Emergency Procedures

- If Inhaled: Move the person to fresh air. Seek medical attention if symptoms persist.[4]
- In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.[2]

- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2]
- If Swallowed: Rinse mouth with water and consult a physician.[4]

Conclusion

2-Propoxyaniline hydrochloride, with a molecular weight of 187.67 g/mol, is a well-defined chemical entity with significant utility as a synthetic intermediate. Its preparation via catalytic hydrogenation and subsequent salt formation is a reliable and scalable process. Proper analytical characterization using a combination of HPLC, NMR, and MS is essential for verifying its identity and purity. While the core structure is a valuable building block, the history of related compounds like P-4000 provides a crucial reminder of the paramount importance of rigorous toxicological evaluation in the development of new bioactive molecules. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this compound.

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